molecular formula C19H19N5O2 B2934682 5-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-3-carboxamide CAS No. 1207021-62-2

5-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-3-carboxamide

Cat. No.: B2934682
CAS No.: 1207021-62-2
M. Wt: 349.394
InChI Key: SJWZWIYFRQZRKJ-UHFFFAOYSA-N
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Description

5-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-3-carboxamide is a synthetic small molecule of significant interest in early-stage anticancer research and medicinal chemistry. The compound features a hybrid structure combining an isoxazole carboxamide core with a pyridazine-pyrrolidine moiety. Isoxazole-carboxamide derivatives have demonstrated potent to moderate cytotoxic activities against a diverse panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The incorporation of a pyrrolidine heterocycle is a strategic feature in drug design, as this five-membered nitrogen-containing ring is known to influence a compound's physicochemical properties, biological activity, and pharmacokinetic profile . Pyrrolidine and other nitrogen heterocycles are valuable structural elements found in many FDA-approved therapeutic agents, underscoring their importance in ligand-receptor interactions . This compound is supplied exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this chemical probe to investigate novel oncological targets, study structure-activity relationships (SAR) in heterocyclic compounds, and develop new therapeutic strategies.

Properties

IUPAC Name

5-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13-12-17(23-26-13)19(25)20-15-6-4-14(5-7-15)16-8-9-18(22-21-16)24-10-2-3-11-24/h4-9,12H,2-3,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWZWIYFRQZRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be described by its molecular formula, C18H20N4OC_{18}H_{20}N_4O, and its structure features an isoxazole ring, a pyridazine moiety, and a pyrrolidine group. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antibacterial Activity : The compound has shown promising results against several bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential efficacy in targeting cancer cells.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of derivatives related to the compound. For instance, pyrrole and pyridazine derivatives often demonstrate significant antibacterial effects. In vitro tests have shown that compounds with similar structures exhibit minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity Comparison

Compound NameMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
This compoundTBDTBD
Isoniazid0.25TBD
Ciprofloxacin22

Anticancer Activity

The role of the compound in cancer treatment is an emerging area of research. Recent studies have focused on its ability to inhibit key proteins involved in cancer cell proliferation. For example, targeting fascin protein, which is overexpressed in various carcinomas, has been suggested as a potential therapeutic approach .

Case Study: Inhibition of Fascin Protein

In silico studies have indicated that derivatives of isoxazole compounds can effectively bind to fascin protein, inhibiting its function and thereby reducing cancer cell migration and invasion . This suggests that further exploration into the anticancer properties of this compound could yield significant therapeutic implications.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary hypotheses suggest that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes critical for bacterial survival.
  • Disruption of Cell Membrane Integrity : Some derivatives may compromise bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Structural Features

Feature Target Compound Pyrazole-Carboximidamide Analogs (e.g., Compounds 1–11)
Core Structure Pyridazine-isoxazole hybrid Pyrazole ring
Key Substituents Pyrrolidin-1-yl (electron-donating), methyl-isoxazole carboxamide Varied aryl groups (e.g., methoxy, chloro, bromo, nitro)
Electron Distribution Pyridazine (electron-deficient), pyrrolidine (electron-rich), isoxazole (polar) Pyrazole (moderate electron deficiency), aryl substituents (variable)

Pharmacological Implications (Inferred from Structural Analogues)

  • Target Compound : The pyridazine-isoxazole framework may favor kinase inhibition (e.g., JAK or PI3K targets) due to its resemblance to ATP-competitive inhibitors. Pyrrolidine’s flexibility could enhance binding pocket accommodation .
  • Pyrazole-Carboximidamides : These derivatives exhibit antibacterial and antifungal activities, attributed to the carboximidamide group’s ability to disrupt microbial membranes or enzymes . Substituents like chloro or nitro groups (compounds 3, 9) enhance potency by increasing lipophilicity or electrophilicity.

Physicochemical Properties

Property Target Compound Pyrazole Analogs (e.g., Compound 3)
Molecular Weight ~380 g/mol (estimated) 285–350 g/mol (e.g., Compound 3: 299.75 g/mol)
Polar Surface Area High (due to carboxamide and pyridazine) Moderate (carboximidamide and aryl groups)
Lipophilicity (LogP) Moderate (~2.5–3.5, predicted) Higher (~3.0–4.0 for chloro/nitro derivatives)

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